4-Cyclopentenylphenylboronic acid
Description
4-Cyclopentenylphenylboronic acid (CAS: 1217501-39-7) is a boronic acid derivative featuring a cyclopentenyl substituent at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₃BO₂, with a molecular weight of 188.04 g/mol (calculated based on structural analogs) . The cyclopentenyl group introduces both steric bulk and unsaturated character, which may influence its reactivity in cross-coupling reactions such as Suzuki-Miyaura, a cornerstone of modern organic synthesis. This compound is categorized as a specialty chemical, primarily used in pharmaceutical intermediates and materials science research .
Properties
IUPAC Name |
[4-(cyclopenten-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8,13-14H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXYEHLBXBQDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681580 | |
| Record name | [4-(Cyclopent-1-en-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-39-7 | |
| Record name | B-[4-(1-Cyclopenten-1-yl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Cyclopent-1-en-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Cyclopentenylphenylboronic acid typically involves the reaction of cyclopentenyl derivatives with phenylboronic acid under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where cyclopentenyl halides react with phenylboronic acid in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Cyclopentenylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Cyclopentenylphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-Cyclopentenylphenylboronic acid involves its role in the Suzuki–Miyaura coupling reaction. The reaction mechanism includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Cyclopentenylphenylboronic acid with structurally related boronic acids, emphasizing differences in substituents, molecular properties, and applications.
Key Structural and Functional Insights:
Electronic Effects :
- Electron-donating groups (e.g., methoxy in 4-Methoxyphenylboronic acid) enhance boronic acid reactivity in cross-couplings by increasing electron density at the boron center .
- Electron-withdrawing substituents (e.g., formyl in 4-Formylphenylboronic acid) may stabilize the boronate intermediate but require careful handling due to toxicity .
Saturated analogs (e.g., 4-Cyclopentylphenylboronic acid) exhibit marginally lower steric demand due to the absence of a double bond .
Safety Profiles :
- 4-Formylphenylboronic acid poses significant hazards, including skin toxicity and respiratory irritation, necessitating stringent protective measures (gloves, respirators) .
- Cyclopentenyl and cyclopentyl derivatives are generally handled with standard boronic acid precautions (gloves, lab coats) but lack specific toxicity data .
Applications in Synthesis :
Biological Activity
4-Cyclopentenylphenylboronic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a boronic acid derivative characterized by the presence of a cyclopentene ring attached to a phenyl group, with the boron atom bonded to a hydroxyl group. This structure allows for unique interactions with biological macromolecules, particularly proteins and enzymes.
Boronic acids , including this compound, are known to form reversible covalent complexes with various biomolecules. This property enables them to modulate enzymatic activities and receptor functions. The mechanism typically involves the interaction of the boron atom with diols present in biological systems, leading to alterations in protein conformation and activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenylboronic acid derivatives, including this compound. Research indicates that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.
- Case Study : In vitro studies demonstrated that derivatives of phenylboronic acid exhibited significant antiproliferative effects against triple-negative breast cancer (TNBC) cell lines. For instance, compounds similar to this compound showed enhanced cytotoxicity compared to traditional chemotherapeutics like chlorambucil .
- Table 1: Antiproliferative Activity of Boronic Acid Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-468 | 5.0 | Apoptosis induction |
| 2-Fluoro-6-formylphenylboronic acid | A2780 | 1.2 | Cell cycle arrest (G2/M) |
| Chlorambucil | MDA-MB-468 | 50.0 | DNA cross-linking |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The compound's boron atom can interact with hydroxyl groups on the enzyme's active site, leading to inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
